Ethyl 4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate
Description
Ethyl 4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate is a structurally complex benzoate ester derivative featuring a conjugated enylidene backbone substituted with methoxyamino (-NH-OCH₃) and nitro (-NO₂) groups.
Properties
Molecular Formula |
C13H15N3O5 |
|---|---|
Molecular Weight |
293.27 g/mol |
IUPAC Name |
ethyl 4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate |
InChI |
InChI=1S/C13H15N3O5/c1-3-21-13(17)10-4-6-11(7-5-10)14-8-12(16(18)19)9-15-20-2/h4-9,15H,3H2,1-2H3 |
InChI Key |
ULRPPOHADGTPPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC(=CNOC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate typically involves a multi-step process. One common method includes the reaction of ethyl 4-aminobenzoate with 3-(methoxyamino)-2-nitroprop-2-enal under specific conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The methoxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield ethyl 4-[[3-(methoxyamino)-2-aminoprop-2-enylidene]amino]benzoate .
Scientific Research Applications
Ethyl 4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Mechanism of Action
The mechanism of action of Ethyl 4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxyamino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include:
Ethyl 4-aminobenzoate (): Lacks the nitro and methoxyamino groups but shares the ethyl benzoate core. Key differences include reduced electron-withdrawing effects and lower steric hindrance .
I-6501/I-6502 (): Ethyl benzoates with isoxazole-linked amino/pentylthio or pentyloxy chains. These exhibit sulfur/oxygen bridges instead of nitro-enylidene motifs, altering solubility and biological interactions .
Ethyl 4-nitrobenzoate (): Contains a nitro group directly attached to the aromatic ring, lacking the conjugated enylidene spacer. This reduces conjugation length and may limit photochemical activity .
Table 1: Structural and Functional Group Comparison
*Calculated based on structural formulas.
Spectroscopic Properties
- NMR : The target compound’s aromatic protons (δ ~7.8–8.2 ppm) and methoxy protons (δ ~3.3–3.5 ppm) would resemble those in ethyl 4-nitrobenzoate (δ 8.2–8.4 ppm for aromatic H) but differ from I-6501’s thioether-linked protons (δ 2.5–3.0 ppm) .
- IR: Strong C=O stretch (~1700 cm⁻¹) common to all benzoates. Unique N-O (nitro: ~1520 cm⁻¹) and N-H (methoxyamino: ~3300 cm⁻¹) stretches distinguish the target compound .
- MS : Molecular ion peaks (e.g., m/z 413 for ’s analog) suggest fragmentation patterns dominated by nitro group loss (~46 Da) and ester cleavage .
Stability and Reactivity
- The nitro group in the target compound may enhance susceptibility to reduction or photodegradation compared to non-nitro analogs like I-6501 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
